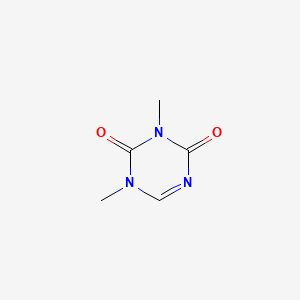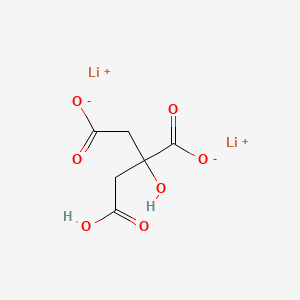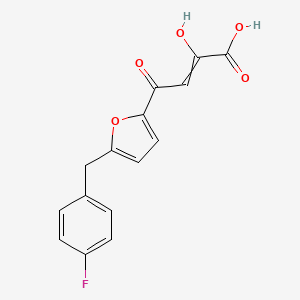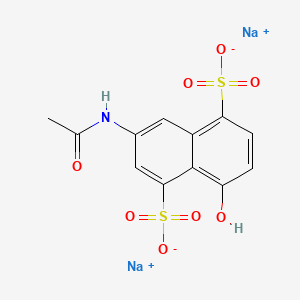
Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate is a synthetic organic compound known for its vibrant color and applications in various industries. It is a derivative of naphthalene, featuring acetylamino and hydroxyl functional groups, along with disulphonate groups that enhance its solubility in water. This compound is often used as a dye and in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate typically involves the acetylation of 8-hydroxy-1,5-naphthalenedisulphonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the acetylamino group.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where the acetylamino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile and paper industries, and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The acetylamino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can alter the structure and function of the target molecules, leading to the desired effects. The disulphonate groups enhance its solubility, facilitating its distribution in aqueous environments.
Comparación Con Compuestos Similares
- Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 4-amino-3-hydroxy-1-naphthalenesulphonate
Comparison: Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate is unique due to its specific functional groups and their positions on the naphthalene ring. This structural uniqueness imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
83732-67-6 |
|---|---|
Fórmula molecular |
C12H9NNa2O8S2 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
disodium;3-acetamido-8-hydroxynaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Clave InChI |
QAOQPYFYRVMVFK-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



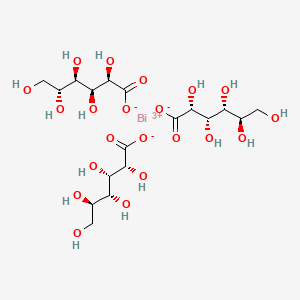
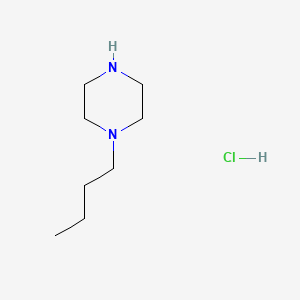
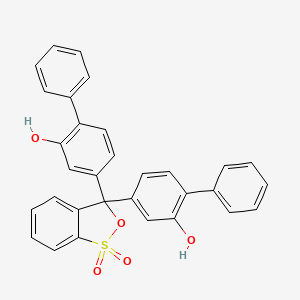
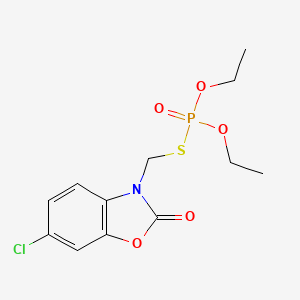
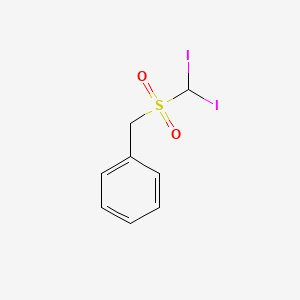


![N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline](/img/structure/B12687489.png)

